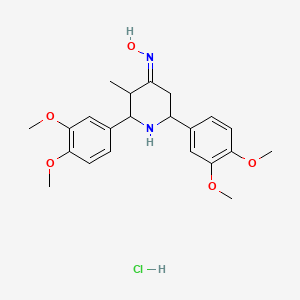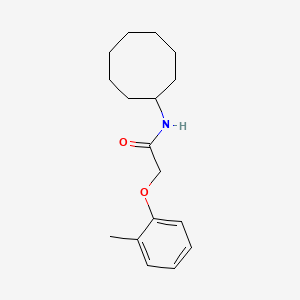![molecular formula C16H21N3O3 B5873991 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a chemical compound that has been widely studied in scientific research. It belongs to the class of diazatricyclic compounds and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood. However, it has been suggested that the compound acts on the GABAergic system, which is involved in regulating anxiety and stress. It has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol are diverse and have been extensively studied. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Moreover, it has been shown to have anxiolytic and sedative effects, which can help alleviate anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments include its high potency and selectivity for specific receptors. Furthermore, it has a relatively low toxicity profile, which makes it a safe compound to use in research studies. However, its limitations include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One potential area of study is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as a therapeutic agent for addiction and withdrawal symptoms. Furthermore, its potential use in cancer therapy and as an antimicrobial agent warrants further investigation.
Conclusion:
In conclusion, 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a compound with diverse biochemical and physiological effects. Its potential use as a therapeutic agent for various diseases makes it a promising compound for future research. The synthesis method has been extensively studied and optimized, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves the reaction of 4-nitrophenylhydrazine with 2,4-pentanedione in the presence of sodium acetate and acetic acid. The resulting product is then treated with sodium borohydride to obtain the final compound. This synthesis method has been extensively studied and optimized to provide high yields of the compound.
Aplicaciones Científicas De Investigación
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been studied for its potential use as a therapeutic agent for various diseases. It has been found to have antitumor, antiviral, and antibacterial properties. In addition, it has been shown to have a positive effect on the central nervous system, including improving cognitive function and memory retention. Furthermore, it has been studied as a potential treatment for addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-3-5-12(6-4-11)19(21)22/h3-6,13-14,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFLFIDLGILIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)





![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5873983.png)
